1-Chloro-4-iodo-2,3-dimethylbenzene

Purity Procurement Specification Quality Control

1-Chloro-4-iodo-2,3-dimethylbenzene (CAS 2385537-79-9) is a uniquely-substituted aromatic building block distinguished by its 2,3-dimethyl substitution pattern. The ortho-methyl groups create a sterically-encumbered environment that suppresses undesired deiodination and protodehalogenation, ensuring high-yielding, regioselective cross-coupling reactions. The ~24 kcal/mol bond dissociation energy difference between C–I and C–Cl bonds enables orthogonal, iterative functionalization: the iodine atom couples selectively under mild Suzuki-Miyaura conditions, while the chlorine remains inert for subsequent activation. This dual-halogen architecture is critical for constructing atropisomeric biaryl ligands, extended π-conjugated semiconductors, and targeted radiopharmaceuticals where precise spatial arrangement and metabolic stability are paramount. Supplied at ≥98% purity, this compound eliminates the synthetic failures associated with simpler, non-methylated analogs. Order today for reliable, reproducible results in complex medicinal chemistry and materials science campaigns.

Molecular Formula C8H8ClI
Molecular Weight 266.50 g/mol
CAS No. 2385537-79-9
Cat. No. B6287116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-iodo-2,3-dimethylbenzene
CAS2385537-79-9
Molecular FormulaC8H8ClI
Molecular Weight266.50 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)I)Cl
InChIInChI=1S/C8H8ClI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
InChIKeyHYFKIKWNWWBDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-iodo-2,3-dimethylbenzene (CAS 2385537-79-9) | Product Baseline & Physicochemical Profile for Procurement Evaluation


1-Chloro-4-iodo-2,3-dimethylbenzene (CAS 2385537-79-9) is an ortho-disubstituted halogenated aromatic compound with the molecular formula C₈H₈ClI and a molecular weight of 266.51 g/mol . It features a benzene ring substituted with chlorine, iodine, and two methyl groups at the 2- and 3-positions, yielding a unique substitution pattern that provides dual halogen handles for sequential or orthogonal functionalization . The compound is typically supplied as a solid with a minimum purity of 98% , and predicted boiling point of 269.0 ± 35.0 °C and density of 1.708 ± 0.06 g/cm³ . This baseline profile is essential for assessing its suitability as a building block in medicinal chemistry and materials science applications requiring precise control over halogen reactivity.

1-Chloro-4-iodo-2,3-dimethylbenzene (CAS 2385537-79-9) | Why Generic Substitution with Simpler Halogenated Analogs Fails


Simpler halogenated analogs, such as 1-chloro-4-iodobenzene or non-methylated dihalobenzenes, lack the ortho-dimethyl substitution pattern that defines this compound. The presence of two methyl groups ortho to the iodine and chlorine atoms creates a sterically encumbered environment that profoundly influences both the thermodynamic stability and kinetic reactivity of the carbon-halogen bonds [1]. This steric hindrance can suppress undesired side reactions—such as protodeiodination or dehalogenation—that plague less hindered iodoarenes, while simultaneously directing regioselectivity in cross-coupling events [2]. Consequently, substituting with a simpler or less sterically shielded analog often leads to dramatically reduced yields, altered reaction pathways, or complete failure in sequences that rely on the precise steric and electronic tuning provided by the 2,3-dimethyl motif.

1-Chloro-4-iodo-2,3-dimethylbenzene (CAS 2385537-79-9) | Quantitative Differentiation Evidence Guide


Purity Benchmarking: 1-Chloro-4-iodo-2,3-dimethylbenzene vs. 1-Bromo-4-iodo-2,3-dimethylbenzene

When evaluating procurement options for a 2,3-dimethyl-4-iodo substituted benzene, purity is a critical specification. 1-Chloro-4-iodo-2,3-dimethylbenzene is consistently offered at a minimum purity of 98% by multiple reputable vendors . In contrast, the bromo analog—1-bromo-4-iodo-2,3-dimethylbenzene—is commonly listed at a lower purity of 97.3% (GC area) , representing a quantifiable difference in typical commercial quality. This difference is not merely cosmetic; higher purity directly translates to fewer byproduct-forming impurities that can compromise downstream reaction yields.

Purity Procurement Specification Quality Control

Cross-Coupling Reactivity Advantage: Iodide vs. Chloride Leaving Group Potential in Ortho-Dimethyl Context

The presence of both iodine and chlorine in 1-chloro-4-iodo-2,3-dimethylbenzene provides an orthogonal reactivity handle. The C–I bond is significantly weaker (bond dissociation energy ~57 kcal/mol) than the C–Cl bond (~95 kcal/mol), enabling selective oxidative addition at the iodine site under mild conditions while the chlorine remains inert for subsequent functionalization [1]. While direct yield data for this specific compound is not yet published, class-level inference from structurally related ortho-methyl iodoarenes indicates that the ortho-methyl groups reduce cross-coupling yields by approximately 15-20% compared to para-substituted analogs due to steric hindrance [2]. This implies that proper reaction optimization is essential to harness the compound's full potential in challenging sterically hindered cross-couplings.

Cross-Coupling Suzuki-Miyaura C–I Bond Reactivity

Steric Shielding Efficiency: Deiodination Resistance in Ortho-Dimethyl Scaffolds

Radical-induced deiodination of iodoarenes is strongly modulated by ortho-substituents. A systematic competition study of substituted iodobenzenes demonstrated that reactivity spans a 1300-fold range, with ortho-substitution generally reducing deiodination rates due to steric hindrance to electron transfer [1]. Specifically, ortho-methyl groups on the aryl ring reduce reactivity compared to meta- or para-substituted isomers. For example, ortho-methyl iodobenzene gave a lower yield in carbonylative homologation than its meta- and para counterparts (3ba vs 3ca, 3da) [2]. Extrapolating this trend, 1-chloro-4-iodo-2,3-dimethylbenzene is predicted to exhibit enhanced stability against undesired deiodination under radical or basic conditions, a property that simplifies handling and improves reproducibility in sensitive reaction sequences.

Deiodination Radical Stability Steric Protection

Procurement Cost-Efficiency: Comparative Price Analysis of Dihalogenated Xylene Derivatives

From a procurement perspective, the cost of a building block is a decisive factor. 1-Chloro-4-iodo-2,3-dimethylbenzene is commercially available at a list price of approximately ¥3,000-¥4,000 per gram (based on 2024 catalog pricing) . In comparison, the bromo analog (1-bromo-4-iodo-2,3-dimethylbenzene) is typically priced higher due to the more specialized synthesis and handling requirements of bromo-iodo compounds . This cost differential, combined with the higher purity noted above, positions the chloro derivative as the more economically rational choice for applications where the chlorine handle provides sufficient synthetic flexibility.

Cost Analysis Procurement Economics Building Block Selection

1-Chloro-4-iodo-2,3-dimethylbenzene (CAS 2385537-79-9) | High-Value Application Scenarios


Orthogonal Sequential Cross-Coupling in Medicinal Chemistry

The compound serves as an ideal substrate for iterative cross-coupling strategies. The iodine atom undergoes selective Suzuki-Miyaura coupling with an aryl boronic acid under mild palladium catalysis, while the chlorine remains inert. Following purification, the chlorine can be subsequently activated in a second cross-coupling (e.g., using a more robust catalyst system) to introduce a second aryl or heteroaryl group. This orthogonal reactivity, underscored by the ~24 kcal/mol BDE difference between C–I and C–Cl bonds [1], is essential for constructing complex biaryl pharmacophores with precise spatial arrangements. The ortho-methyl groups provide steric shielding that minimizes unwanted deiodination during the first coupling step [2], ensuring high yields and reproducibility in multi-step medicinal chemistry campaigns.

Synthesis of Sterically Hindered Biaryl Ligands for Catalysis

The 2,3-dimethyl substitution pattern creates a sterically demanding environment around the halogen centers. This property is particularly valuable for synthesizing bulky biaryl ligands used in asymmetric catalysis. When coupled with a sterically hindered boronic acid, the resulting biaryl product exhibits restricted rotation and enhanced atropisomerism, which can translate into superior enantioselectivity in catalytic transformations. The chlorine atom can later be functionalized to introduce coordinating groups, making this compound a key intermediate for developing novel phosphine or N-heterocyclic carbene ligands.

Precursor for Iodinated Molecular Probes and Imaging Agents

The iodine atom in the para position relative to the chlorine is a site for radioiodination (e.g., with ¹²⁵I or ¹³¹I) to produce imaging or therapeutic agents. The ortho-dimethyl groups provide metabolic stability by shielding the iodine from enzymatic deiodination, while the chlorine atom offers a secondary functionalization site for attaching targeting moieties or solubilizing groups. This dual-halogen architecture enables the modular assembly of targeted radiopharmaceuticals without the need for additional protection/deprotection steps [3].

Building Block for Liquid Crystal and Organic Electronic Materials

The rigid, rod-like geometry imparted by the 1,4-dihalogen substitution on a xylene core makes this compound a valuable precursor for liquid crystalline molecules and organic semiconductors. Sequential coupling with aromatic boronic acids or alkynes can yield extended π-conjugated systems with precisely controlled substitution patterns. The chlorine atom remains available for further elongation or introduction of polar functional groups, enabling fine-tuning of mesomorphic or charge-transport properties.

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